molecular formula C9H12BrNO B12969880 (R)-1-(2-Bromo-5-methoxyphenyl)ethanamine

(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B12969880
M. Wt: 230.10 g/mol
InChI Key: HJOPCDKLJNZKIA-ZCFIWIBFSA-N
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Description

(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine is a chiral primary amine characterized by a benzene ring substituted with bromine (Br) at position 2, methoxy (OMe) at position 5, and an ethanamine group at position 1. The (R)-configuration at the chiral center distinguishes it from its enantiomer, (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

HJOPCDKLJNZKIA-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine typically involves the bromination of 5-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxyphenethylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Methoxyphenethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Bromo-5-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical differences between (R)-1-(2-Bromo-5-methoxyphenyl)ethanamine and similar compounds, focusing on substituent positions, molecular properties, and stereochemistry:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Notes
(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine Br (2), OMe (5) C₉H₁₂BrNO 230.105 Not explicitly listed Target compound; chiral (R), electron-rich aromatic ring
(R)-1-(2-Bromophenyl)ethanamine Br (2) C₈H₁₀BrN 200.08 113974-24-6 Lacks methoxy group; simpler structure
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl Cl (5), F (2) C₈H₉ClFN 173.62 1217464-96-4 Halogenated (Cl, F); hydrochloride salt enhances stability
(R)-1-(3,5-dimethoxyphenyl)ethanamine OMe (3,5) C₁₀H₁₅NO₂ 181.23 97294-78-5 Two methoxy groups; increased electron donation
1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine Br (3), Cl (5), OMe (2) C₉H₁₁BrClNO 264.55 885532-51-4 Additional Cl substituent; altered reactivity
(R)-1-(4-tert-Butylphenyl)ethanamine tert-Butyl (4) C₁₂H₁₉N 177.29 Not listed Bulky tert-butyl group; used in market studies

Physicochemical Properties

  • Solubility: The methoxy group increases hydrophilicity compared to non-polar analogs like (R)-1-(2-bromophenyl)ethanamine. Halogen substituents (Br, Cl) may reduce aqueous solubility due to increased molecular weight and hydrophobicity.
  • Stability : Hydrochloride salts (e.g., CAS 1217464-96-4 ) enhance stability and crystallinity, facilitating storage and handling.

Biological Activity

(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, therapeutic implications, and comparisons with structurally similar compounds.

  • Molecular Formula : C9H12BrN
  • Molecular Weight : Approximately 214.10 g/mol
  • Structural Features : The compound features a bromine atom and a methoxy group on the phenyl ring, which significantly influence its chemical properties and biological activities.

The primary biological activity of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine is linked to its interaction with neurotransmitter systems. Preliminary studies indicate that it may affect the release or uptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions suggest potential implications in mood regulation and other physiological processes.

Neurotransmitter Interaction

  • Serotonin : May enhance serotonin release, influencing mood and emotional states.
  • Dopamine : Potential dopaminergic activity could contribute to effects on motivation and reward pathways.
  • Norepinephrine : Possible modulation of norepinephrine levels may affect arousal and stress responses.

Therapeutic Potential

While comprehensive clinical data is still lacking, initial findings suggest that (R)-1-(2-bromo-5-methoxyphenyl)ethanamine could have therapeutic applications in treating mood disorders or conditions related to neurotransmitter imbalances. Further research is needed to substantiate these claims through rigorous clinical trials.

Comparison with Similar Compounds

The unique substitution pattern of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine distinguishes it from other similar compounds. Below is a comparative analysis highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3-Bromo-2-methoxyphenyl)ethanamineBromine and methoxy group on different positionsDifferent pharmacological profile due to substitution pattern
2-(5-Bromo-2-methoxyphenyl)ethanamineSimilar brominated structureVariations in biological activity due to position of substituents
1-Bromo-2-(methoxymethoxy)ethaneContains methoxymethyl instead of methoxyDifferent reactivity and application potential
2-BromoethylamineLacks aromatic ringMore basic properties compared to aromatic derivatives

This table illustrates how the specific substitution pattern on the benzene ring of (R)-1-(2-bromo-5-methoxyphenyl)ethanamine influences both its chemical reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Research into (R)-1-(2-bromo-5-methoxyphenyl)ethanamine is still in preliminary stages. However, several studies have highlighted its potential:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in modulating mood-related pathways, suggesting potential use in antidepressant therapies.
  • Comparative Analyses : Studies comparing this compound with other phenethylamines have indicated that its specific structural features may confer unique pharmacological properties that warrant further exploration.
  • In Vitro Studies : Initial in vitro tests indicate that (R)-1-(2-bromo-5-methoxyphenyl)ethanamine may exhibit selective activity against certain receptor types, although detailed mechanisms remain to be elucidated.

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